3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-13-6-12(3-4-14(13)16)22(19,20)18-8-11(9-18)21-10-2-1-5-17-7-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLYWGIATVCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridine ring.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is . The compound features a sulfonamide group , which is recognized for its significant biological activity, particularly in pharmaceuticals. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar sulfonamide structures exhibit notable antimicrobial properties. For instance, the sulfonamide group is known for its antibacterial effects, making 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine a candidate for further exploration in antibiotic development. A study focusing on various sulfonamide derivatives demonstrated their efficacy against bacterial strains, suggesting that this compound could be similarly effective pending empirical validation .
Anticancer Potential
The azetidine scaffold in this compound has been linked to anticancer activity. Compounds that incorporate azetidine structures have shown promise as inhibitors of specific cancer-related enzymes and pathways. For example, a related class of compounds demonstrated significant activity against cancer cell lines, indicating that 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine could be explored as a potential anticancer agent .
Central Nervous System Disorders
Given the structural similarities with known neuroactive compounds, there is potential for this compound to act as a modulator in central nervous system disorders. Research on related pyridine derivatives has shown promise in targeting G protein-coupled receptors (GPCRs), which are crucial in CNS signaling pathways . Thus, further studies into the neuropharmacological properties of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine could yield valuable insights.
Synthesis and Derivatives
The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multi-step organic reactions, including:
- Formation of the Azetidine Ring : This step often includes the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with appropriate amines.
- Pyridine Coupling : The azetidine derivative is then coupled with pyridine derivatives to form the final product.
This synthetic pathway highlights the versatility of the compound and its potential to serve as an intermediate in the synthesis of more complex molecules .
Case Studies
Several case studies have illustrated the potential applications of similar compounds:
| Study | Findings | Implications |
|---|---|---|
| Study on Triazolo[4,3-a]Pyridines | Identified significant antimalarial activity with sulfonamide fragments | Suggests structural modifications can enhance biological activity |
| Research on Pyridine-Sulfonamide Derivatives | Demonstrated broad-spectrum antifungal activity against Candida species | Indicates potential for developing new antifungal agents |
| Exploration of Azetidine-Based Compounds | Showed promise as inhibitors in cancer treatment pathways | Highlights potential applications in oncology |
These studies underscore the importance of continuing research into 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine to fully elucidate its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group is known to be a key pharmacophore in many drugs, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine with structurally related pyridine derivatives, sulfonamides, and small-ring heterocycles, drawing insights from synthetic methodologies, substituent effects, and molecular features described in available literature.
Structural Analogues in Pyridine Derivatives
Several pyridine-based compounds share structural motifs with the target molecule:
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Features a pyrrolidine (5-membered ring) instead of azetidine and lacks a sulfonyl group. The methoxy and acetyl substituents contrast with the sulfonylated azetidine in the target compound, suggesting differences in polarity and hydrogen-bonding capacity .
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (): Incorporates a bulky silyl-protected hydroxymethyl group and an oxime, which may enhance stability but reduce conformational flexibility compared to the azetidine-sulfonyl system .
Sulfonamide-Containing Compounds
- 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine (): Shares a pyridine core but replaces the sulfonamide with a trifluoropropyl-pyrazole group. The silyl ether protection in this compound highlights synthetic strategies for stabilizing hydroxyl groups, a contrast to the sulfonyl group’s role in the target molecule .
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Substitutes sulfonyl with sulfanyl (thioether), reducing electron-withdrawing effects. The pyrazole ring and trifluoromethyl group introduce distinct steric and electronic profiles compared to the azetidine-sulfonyl-pyridine system .
Small-Ring Heterocycles
- Azetidine vs. Pyrrolidine/Piperidine Analogues : The 4-membered azetidine ring in the target compound imposes greater conformational strain and rigidity compared to 5- or 6-membered rings (e.g., pyrrolidine in ). This strain may enhance binding specificity in biological targets but reduce synthetic accessibility .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s azetidine-sulfonyl linkage may require specialized conditions for ring closure and sulfonylation, contrasting with the silyl ether protections and hydrazine-mediated cyclizations seen in .
- Electronic Effects : The sulfonyl group in the target compound likely enhances acidity of adjacent protons (e.g., NH in azetidine) compared to thioether or silyl ether analogues, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Biological Activity
The compound 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with an azetidine moiety and a sulfonyl group , along with a halogenated phenyl ring. The presence of these functional groups contributes to its potential pharmacological properties.
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₆ClF₂N₃O₃S |
| Molecular Weight | 399.8 g/mol |
| CAS Number | 1797831-81-2 |
The biological activity of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to enhance the compound's ability to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events leading to various therapeutic effects.
Pharmacological Applications
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways.
-
Antimicrobial Properties :
- Compounds containing pyridine and sulfonyl groups have demonstrated antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
-
Neurological Effects :
- Some studies suggest that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
Synthesis
The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multi-step organic reactions:
-
Formation of Azetidine Ring :
- This is achieved through cyclization reactions involving appropriate precursors.
-
Introduction of Sulfonyl Group :
- The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
- Coupling with Pyridine Ring :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
